Product packaging for 4-(2-(Bromomethyl)-2-methylbutyl)thiazole(Cat. No.:)

4-(2-(Bromomethyl)-2-methylbutyl)thiazole

Cat. No.: B13629001
M. Wt: 248.19 g/mol
InChI Key: IHVNJLYFLYZDAX-UHFFFAOYSA-N
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Description

4-(2-(Bromomethyl)-2-methylbutyl)thiazole (CAS 1497375-20-8) is a high-purity brominated thiazole derivative offered as a valuable building block for chemical synthesis and drug discovery research. Thiazole is a privileged scaffold in medicinal chemistry, widely recognized for its presence in compounds with diverse biological activities, including antimicrobial and antitumor properties . The reactive bromomethyl group on this molecule makes it a versatile synthetic intermediate, particularly for the development of novel thiazole-based derivatives . Researchers are exploring such compounds to address pressing global health challenges, such as antimicrobial resistance (AMR) and the need for new anticancer therapies with improved efficacy and safety profiles . In pharmaceutical research, thiazole cores are frequently investigated as inhibitors of critical enzymatic targets. For instance, some thiazole derivatives act as potent inhibitors of bacterial DNA gyrase , while others have been developed as dual inhibitors of key oncology targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . This compound serves as a key starting material for synthesizing and optimizing such bioactive molecules. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or animal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14BrNS B13629001 4-(2-(Bromomethyl)-2-methylbutyl)thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14BrNS

Molecular Weight

248.19 g/mol

IUPAC Name

4-[2-(bromomethyl)-2-methylbutyl]-1,3-thiazole

InChI

InChI=1S/C9H14BrNS/c1-3-9(2,6-10)4-8-5-12-7-11-8/h5,7H,3-4,6H2,1-2H3

InChI Key

IHVNJLYFLYZDAX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC1=CSC=N1)CBr

Origin of Product

United States

Reactivity and Transformational Chemistry of 4 2 Bromomethyl 2 Methylbutyl Thiazole

Reactivity of the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) is a primary alkyl halide, and its reactivity is dominated by this classification. It serves as an excellent electrophilic site, readily participating in reactions where the bromine atom acts as a leaving group.

Nucleophilic substitution is a hallmark reaction of the bromomethyl group. In this process, a nucleophile replaces the bromide ion. The reaction can theoretically proceed through two distinct mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).

For the primary alkyl halide present in 4-(2-(Bromomethyl)-2-methylbutyl)thiazole, the SN2 pathway is strongly favored. The SN1 mechanism requires the formation of a carbocation intermediate. A primary carbocation is highly unstable and thus its formation is energetically unfavorable.

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (bromine). This backside attack leads to an inversion of stereochemistry at the carbon center if it is chiral. The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.

A wide array of nucleophiles can be employed to displace the bromide, leading to a variety of functional groups. For instance, reaction with hydroxide (B78521) ions yields an alcohol, alkoxides produce ethers, cyanide gives a nitrile, and ammonia (B1221849) or amines result in the formation of new amines. A study on the related compound 2-bromomethyl-1,3-thiaselenole highlights the high reactivity of such bromomethyl groups on heterocyclic systems in nucleophilic substitution reactions. nih.govresearchgate.net

Table 1: Comparison of SN1 and SN2 Reaction Pathways for the Bromomethyl Group

CharacteristicSN1 Pathway (Disfavored)SN2 Pathway (Favored)
Substrate StructureFavored by tertiary > secondary halidesFavored by primary > secondary halides
MechanismTwo steps (Carbocation intermediate)One step (Concerted)
Rate LawRate = k[Alkyl Halide]Rate = k[Alkyl Halide][Nucleophile]
NucleophileWeak nucleophiles are effectiveStrong nucleophiles are required
StereochemistryRacemizationInversion of configuration
SolventFavored by polar protic solventsFavored by polar aprotic solvents

The carbon-bromine bond can be converted into a carbon-metal bond, a transformation that inverts the polarity of the carbon atom from electrophilic to nucleophilic (umpolung). This is the basis for forming powerful carbon-based nucleophiles like Grignard, organozinc, and organomanganese reagents.

Grignard Reagents : The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, 4-(2-((magnesiobromomethyl)-2-methylbutyl)thiazole. masterorganicchemistry.comlibretexts.org This reaction involves the oxidative insertion of magnesium into the C-Br bond. adichemistry.com The resulting organomagnesium compound is a potent nucleophile and a strong base, capable of reacting with a wide range of electrophiles like aldehydes, ketones, esters, and carbon dioxide. youtube.com

Organozinc Compounds : Similarly, organozinc reagents can be prepared by the direct insertion of zinc metal, often activated, into the carbon-bromine bond. nih.govorganicreactions.org The use of zinc powder in the presence of lithium chloride in THF is an efficient method for preparing a variety of organozinc compounds from alkyl bromides. organic-chemistry.org Organozinc reagents are generally less reactive and more tolerant of functional groups than their Grignard counterparts, making them valuable in specific synthetic applications, such as Negishi coupling reactions. organicreactions.orgnih.gov

Organomanganese Compounds : The formation of organomanganese reagents can be achieved through transmetalation from organolithium or organomagnesium precursors, or by direct oxidative addition of highly active "Rieke" manganese to the alkyl halide. nih.gov These reagents offer a unique reactivity profile and are known to be excellent nucleophiles in various cross-coupling reactions. nih.gov

Table 2: Conditions for Organometallic Reagent Formation

Reagent TypeMetalTypical SolventsKey Conditions
Grignard ReagentMagnesium (Mg)Diethyl ether, THFAnhydrous conditions are crucial.
Organozinc ReagentZinc (Zn)THF, DMSOActivation of zinc (e.g., with LiCl) enhances reactivity. organic-chemistry.orgorganic-chemistry.org
Organomanganese ReagentManganese (Mn)THFOften requires highly activated (Rieke) manganese for direct insertion. nih.gov

Elimination reactions, which result in the formation of an alkene, compete with nucleophilic substitution. For a primary alkyl halide like the bromomethyl group, SN2 reactions are generally much faster than E2 (elimination, bimolecular) reactions. ucsb.edu

To favor elimination, a strong, sterically hindered (bulky) base is typically required. orgosolver.commsu.edu For example, reacting this compound with a bulky base like potassium tert-butoxide (t-BuOK) would promote the E2 mechanism. libretexts.orgyoutube.com The base would abstract a proton from the carbon adjacent to the bromomethyl group (the β-carbon), leading to the concerted formation of a double bond and expulsion of the bromide ion. pressbooks.publibretexts.org Due to the steric hindrance of the base, it preferentially abstracts the most accessible proton, which in this case would lead to the formation of 4-(2-methyl-2-(methylene)butyl)thiazole, an example of Hofmann elimination where the less substituted alkene is the major product. youtube.compressbooks.pub

Functionalization of the Thiazole (B1198619) Heterocycle

The thiazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity towards electrophiles and nucleophiles. The nitrogen atom acts as an electron-withdrawing group, while the sulfur atom can act as an electron donor through its lone pairs. pharmaguideline.com

The thiazole ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electronegative nitrogen atom. However, substitution is possible, and it occurs with high regioselectivity. The calculated π-electron density reveals that the C-5 position is the most electron-rich and therefore the primary site for electrophilic attack. researchgate.net The sulfur atom, being adjacent to C-5, helps to stabilize the cationic intermediate (sigma complex) formed during the substitution. pharmaguideline.com

Common electrophilic aromatic substitution reactions include:

Halogenation : Bromination or chlorination of thiazoles typically occurs at the C-5 position. pharmaguideline.comresearchgate.net

Nitration and Sulfonation : These reactions also show a strong preference for the C-5 position, although they often require forcing conditions. ias.ac.inmasterorganicchemistry.com The active electrophile in nitration is the nitronium ion (NO₂⁺), while in sulfonation it is SO₃ (or protonated SO₃). masterorganicchemistry.comlibretexts.org

The presence of the 4-alkyl substituent in this compound is unlikely to change this inherent preference for C-5 substitution.

The electron distribution in the thiazole ring makes the C-2 position the most electron-deficient and thus the most susceptible to nucleophilic attack. pharmaguideline.comresearchgate.netias.ac.in This is due to its location between the two electronegative heteroatoms, nitrogen and sulfur.

While nucleophilic aromatic substitution on an unsubstituted thiazole ring requires very strong nucleophiles or activation of the ring, the acidity of the proton at the C-2 position is significantly increased. pharmaguideline.com This allows for deprotonation by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a C-2 lithiated thiazole. This organolithium intermediate is a powerful nucleophile that can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a substituent at the C-2 position. pharmaguideline.com This two-step sequence is a common and effective method for the functionalization of the C-2 position of thiazoles.

Derivatization via Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki)

Transition metal-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are powerful tools for forming carbon-carbon bonds. Generally, these reactions couple an organometallic reagent with an organic halide or triflate. While the literature contains numerous examples of such couplings on brominated thiazole rings, there are no specific reports on the use of the alkyl bromide functionality in this compound as a substrate for Stille or Suzuki cross-coupling. This type of reaction typically requires an sp²-hybridized carbon-halide bond (like in an aryl or vinyl halide) rather than the sp³-hybridized carbon-bromide bond present in the bromomethyl group. While couplings of alkyl halides are known, they often require specialized catalytic systems, and no such applications have been documented for this specific thiazole derivative.

Synthesis of Advanced Thiazole-Based Architectures

The utility of a chemical compound as a building block, or synthon, is demonstrated by its successful incorporation into larger, more complex molecular structures. This often involves leveraging its inherent reactivity to form new rings or assemble elaborate scaffolds.

The synthesis of fused heterocyclic systems is a cornerstone of drug discovery and materials science. Thiazole derivatives are often used to construct bicyclic and polycyclic systems, such as thiazolo[3,2-a]pyrimidines or imidazo[2,1-b]thiazoles. These syntheses typically involve reactions where the thiazole nitrogen and an adjacent carbon atom participate in ring formation with a bifunctional reagent. While the this compound molecule possesses a reactive bromomethyl group that could potentially engage in intramolecular or intermolecular cyclization reactions to form fused systems, no published studies demonstrate such transformations originating from this specific compound.

The term "chemical synthon" refers to a molecular fragment used in synthesis design. The potential of this compound to act as a synthon hinges on the predictable reactivity of its functional groups. The bromomethyl group is a classical electrophilic site for reactions with a wide range of nucleophiles (e.g., amines, thiols, carbanions), which would allow for the attachment of this thiazole-containing side chain to other molecular fragments. However, without specific examples in the scientific literature, any discussion of its application in generating complex molecular scaffolds remains speculative.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 2 Bromomethyl 2 Methylbutyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-(2-(Bromomethyl)-2-methylbutyl)thiazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The thiazole (B1198619) ring protons, typically appearing in the aromatic region, would show characteristic chemical shifts. The protons of the substituted butyl chain would appear in the aliphatic region, with their chemical shifts influenced by the neighboring methyl group and the electronegative bromine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the thiazole ring carbons are expected in the aromatic region, while the carbons of the alkyl chain will be found in the upfield aliphatic region. The carbon attached to the bromine atom is expected to be deshielded and appear at a lower field compared to the other sp³ hybridized carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H) Integration (¹H)
H-2 (thiazole)~8.7~152s1H
H-5 (thiazole)~7.2~118s1H
-CH₂- (butyl)~2.8~45s2H
-CH₂Br~3.5~38s2H
-CH₃ (butyl)~1.0~25s6H
-CH₃ (ethyl)~0.9~10t3H
-CH₂- (ethyl)~1.5~30q2H

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

2D NMR Techniques: To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: A COSY spectrum would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, it would show a correlation between the ethyl group's -CH₂- and -CH₃ protons.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule, such as linking the butyl side chain to the C4 position of the thiazole ring.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis (Electrospray Ionization-Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that would be suitable for determining the molecular weight of this compound. The mass spectrum would be expected to show a prominent molecular ion peak ([M+H]⁺). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precise mass measurement allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₀H₁₆BrNS.

Fragmentation Analysis: Under appropriate conditions, the molecular ion can undergo fragmentation, providing valuable structural information. Key fragmentation pathways for this compound would likely involve the loss of the bromine atom, cleavage of the butyl side chain, and fragmentation of the thiazole ring.

Interactive Data Table: Predicted Mass Spectrometry Data

m/z (predicted) Ion Formula Interpretation
261/263[C₁₀H₁₆BrNS]⁺Molecular ion (M⁺) showing the isotopic pattern of bromine
182[C₁₀H₁₆NS]⁺Loss of Br radical
126[C₆H₈NS]⁺Cleavage of the butyl side chain
85[C₃H₃NS]⁺Thiazole ring fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups and their expected IR absorption regions are:

Thiazole Ring: The C=N and C=C stretching vibrations within the thiazole ring are expected to appear in the 1650-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic thiazole ring are expected just above 3000 cm⁻¹.

Alkyl Chain: The C-H stretching vibrations of the methyl and methylene (B1212753) groups in the butyl side chain will produce strong absorptions in the 2960-2850 cm⁻¹ range. C-H bending vibrations will be observed in the 1470-1365 cm⁻¹ region.

Bromomethyl Group: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Interactive Data Table: Predicted Infrared (IR) Absorption Data

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
~3100C-H StretchThiazole Ring
2960-2850C-H StretchAlkyl (CH₃, CH₂)
~1600-1450C=N, C=C StretchThiazole Ring
1470-1365C-H BendAlkyl (CH₃, CH₂)
~600-500C-Br StretchAlkyl Bromide

X-ray Crystallography for Solid-State Structural Analysis (if applicable to synthesized derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would be applicable to this compound if it can be obtained as a suitable single crystal.

A successful crystallographic analysis would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the flexible butyl side chain in the crystalline state and provide insights into the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the crystal packing. While no crystal structure for this compound is currently available in the public domain, analysis of related thiazole derivatives in the Cambridge Structural Database often reveals planar thiazole rings and varied conformations of alkyl substituents, influenced by steric and electronic factors.

Theoretical and Computational Investigations of 4 2 Bromomethyl 2 Methylbutyl Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. For a novel or unstudied compound like 4-(2-(Bromomethyl)-2-methylbutyl)thiazole, these theoretical approaches would provide invaluable insights.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure and electronic energy of molecules. By applying DFT, researchers can determine the most stable arrangement of atoms in this compound, known as its optimized geometry. This process also yields the molecule's total electronic energy, a key indicator of its stability. Despite the widespread use of DFT for characterizing thiazole-containing compounds, specific studies detailing the optimized geometry and electronic energy of this compound are not found in the current body of scientific literature.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. A literature search did not yield any studies that have calculated the HOMO and LUMO energies or the corresponding energy gap for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting the sites most likely to be involved in chemical reactions. For this compound, an MEP map would highlight the areas susceptible to nucleophilic or electrophilic attack. However, no published research presenting an MEP analysis for this specific compound could be located.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions, including the identification of high-energy transition states that connect reactants, intermediates, and products.

Elucidation of Reaction Pathways and Transition States

For a molecule like this compound, which contains a reactive bromomethyl group, computational studies could elucidate the mechanisms of its potential reactions, such as nucleophilic substitution. By mapping out the potential energy surface, researchers can identify the most favorable reaction pathways and characterize the geometry and energy of the transition states involved. Such computational investigations would provide a deeper understanding of the kinetics and thermodynamics of reactions involving this compound. A thorough search of the scientific literature, however, did not uncover any computational studies focused on the reaction mechanisms or transition states of this compound.

Emerging Research Applications in Materials Science and Industrial Chemistry

Role of Thiazole (B1198619) Derivatives in Advanced Materials

Thiazole and its derivatives are at the forefront of research into advanced materials, where their distinct chemical characteristics are harnessed to create materials with novel functionalities. analis.com.my The inherent properties of the thiazole ring, such as its electron-deficient nature and rigid, planar structure, make it an ideal component for the design of sophisticated organic electronic and optical materials. rsc.org The ability to easily functionalize the thiazole core allows for the fine-tuning of its electronic and photophysical properties, leading to the development of materials tailored for specific applications. analis.com.my

Fused thiazole systems, such as thiazolo[5,4-d]thiazole, are particularly promising building blocks for organic semiconductors. rsc.org These structures offer high oxidative stability and a rigid, planar backbone that facilitates efficient intermolecular π–π stacking, a crucial factor for charge transport in organic electronic materials. rsc.org The unique electronic properties of thiazole-containing compounds also make them suitable for applications in other areas of organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The thiazole core is a key component in the development of advanced fluorescent probes and optical materials. Thiazole-based dyes are known for their significant fluorescence properties, which can be modulated by chemical modifications to the thiazole ring. This tunability makes them ideal for creating sensors that can detect specific ions or biomolecules with high sensitivity and selectivity. For instance, thiazolothiazole-based metal-organic frameworks (MOFs) have demonstrated remarkable capabilities in fluorescence sensing. rsc.org

Furthermore, certain thiazole derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the material is non-emissive in solution but becomes highly fluorescent in the aggregated or solid state. This property is particularly valuable for the development of solid-state emissive materials used in a variety of optical applications. Researchers have successfully constructed linear and porous organic polymers with AIE-active building blocks linked by thiazolothiazole, which exhibit excellent luminescence in the solid state. rsc.org

The incorporation of thiazole units into polymer backbones has led to the creation of novel conductive polymers and liquid crystals with unique properties. Fused heterocyclic polymers containing imidazo[2,1-b]thiazole (B1210989) units have been synthesized and shown to possess good thermal stability and solubility, which are important characteristics for processable conductive materials. rsc.org The presence of the thiazole moiety in the polymer chain can influence the material's electronic properties, making it suitable for applications in electronic devices.

In the field of liquid crystals, thiazole derivatives are also making a significant impact. The rigid structure of the thiazole ring can act as a mesogenic core, which is a key component for inducing liquid crystalline behavior. The unique properties of thiazole-containing liquid crystals make them potentially useful in advanced display technologies and other optical applications.

4-(2-(Bromomethyl)-2-methylbutyl)thiazole as a Key Building Block for Polymer and Material Synthesis

Despite the broad utility of thiazole derivatives in polymer and materials science, a detailed survey of available research and patent literature did not yield specific examples of the synthesis or polymerization of This compound . While the bromomethyl functional group suggests its potential as a reactive monomer for introducing the thiazole moiety into polymer chains through various polymerization techniques, no specific studies detailing such applications for this particular compound were identified. The versatility of bromomethyl-functionalized heterocyclic compounds in polymer synthesis is well-documented in a general sense, but specific research findings on the application of This compound in this context are not presently available in the public domain.

Potential Applications in Agrochemical Research and Development (excluding specific product efficacy)

Thiazole derivatives have a long and successful history in the field of agrochemical research and development. cdnsciencepub.com The thiazole ring is a key structural feature in a number of commercially successful fungicides, insecticides, and herbicides. researchgate.net The biological activity of these compounds is attributed to the unique chemical properties of the thiazole moiety, which can interact with various biological targets in pests and pathogens. nih.gov

Research in this area focuses on the synthesis of novel thiazole derivatives with improved biological activity and more favorable environmental profiles. nih.gov The ability to easily modify the thiazole ring allows for the creation of large libraries of compounds that can be screened for their potential as new crop protection agents. cdnsciencepub.com The development of thiazole-based agrochemicals is driven by the need for new modes of action to combat the growing problem of resistance to existing pesticides. cdnsciencepub.com

Table 1: Examples of Commercially Available Agrochemicals Containing a Thiazole Moiety

AgrochemicalType
ThiamethoxamInsecticide
ClothianidinInsecticide
ThiabendazoleFungicide
ThifluzamideFungicide
EthaboxamFungicide
OxathiapiprolinFungicide
FluensulfoneNematicide

Catalysis and Ligand Design with Thiazole Derivatives

In the realm of industrial chemistry, thiazole derivatives have emerged as versatile ligands for a variety of catalytic applications. cdnsciencepub.com The nitrogen and sulfur atoms within the thiazole ring can coordinate with metal centers, making them effective ligands for transition metal catalysts. alfachemic.com Thiazole-based ligands have been successfully employed in a range of important chemical transformations, including cross-coupling reactions. cdnsciencepub.com

For example, palladium(II) catalysts bearing phenylthiazole ligands have been shown to be effective in Suzuki-Miyaura aryl cross-coupling reactions. cdnsciencepub.com These catalysts are compatible with a wide array of functional groups, highlighting the robustness of the thiazole-based ligand system. cdnsciencepub.com The electronic and steric properties of thiazole ligands can be fine-tuned through chemical modification, allowing for the rational design of catalysts with enhanced activity and selectivity for specific reactions. cdnsciencepub.com The development of novel thiazole-based ligands continues to be an active area of research, with the potential to lead to more efficient and sustainable chemical processes. alfachemic.com

Q & A

Q. What are the optimal synthetic routes for 4-(2-(bromomethyl)-2-methylbutyl)thiazole, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves bromination of precursor thiazoles or alkylation of thiazole rings. For brominated thiazoles, methods such as radical bromination using N-bromosuccinimide (NBS) under UV light or electrophilic substitution with bromine in acetic acid are common . To improve yields:
  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Optimize temperature (e.g., reflux at 80–100°C) and catalyst loading (e.g., 0.1–1 mol% Pd for cross-coupling) .
  • Monitor reaction progress via TLC or HPLC to terminate at peak conversion .
    Table 1 : Comparison of Synthetic Routes
MethodReagents/ConditionsYield (%)Reference
Radical BrominationNBS, AIBN, CCl₄, 80°C65–75
Electrophilic SubstitutionBr₂, CH₃COOH, 50°C55–60

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

  • Methodological Answer : Combine multiple techniques (¹H/¹³C NMR, IR, MS) to cross-validate results. For example:
  • ¹H NMR : Look for characteristic thiazole proton signals at δ 7.2–8.5 ppm and alkyl chain protons at δ 1.0–3.0 ppm .
  • MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., crystal packing effects in ) .

Advanced Research Questions

Q. What strategies are effective for analyzing the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl group is a key site for SN2 reactions. To study reactivity:
  • Kinetic assays : Monitor reaction rates with nucleophiles (e.g., amines, thiols) in varying solvents (polar aprotic > polar protic) .
  • Computational modeling : Use DFT calculations to map transition states and predict regioselectivity .
  • Isolation of intermediates : Trapping with azide ions and characterizing via IR (2100 cm⁻¹ for -N₃) .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., replace bromine with Cl, CH₃) and test cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) .
  • Docking studies : Use AutoDock Vina to predict binding to targets (e.g., kinases, caspases) based on thiazole’s electron-rich ring .
  • Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane potential loss to confirm mechanisms .

Q. What experimental approaches validate conflicting cytotoxicity data in different cell lines?

  • Methodological Answer :
  • Dose-response curves : Test 3–5 concentrations in triplicate to calculate GI₅₀ values .
  • Clonogenic assays : Confirm long-term cell proliferation inhibition .
  • Selectivity index : Compare IC₅₀ in cancer vs. normal cells (e.g., MRC-5 fibroblasts) to rule off-target effects .

Data Analysis & Optimization

Q. How can computational tools enhance the interpretation of reaction mechanisms?

  • Methodological Answer :
  • Molecular dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., ethanol vs. DMSO) .
  • Density Functional Theory (DFT) : Calculate activation energies for bromine displacement pathways .
  • QSAR models : Corrogate electronic parameters (Hammett σ) with biological activity data .

Q. What methodologies ensure compound stability during storage and handling?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>150°C for most thiazoles) .
  • Light-sensitive storage : Store in amber vials at -20°C to prevent bromine loss .
  • HPLC purity checks : Monitor degradation products monthly (e.g., dehydrohalogenation byproducts) .

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